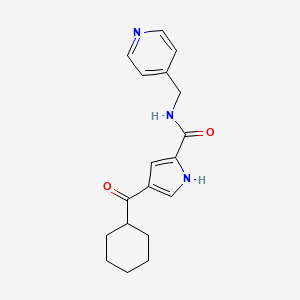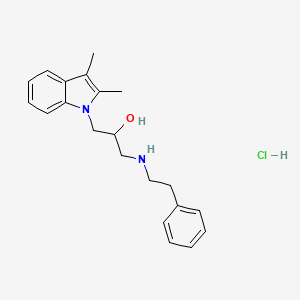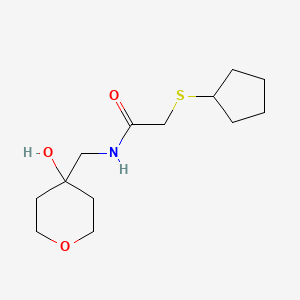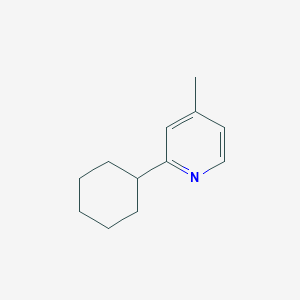
1-(6-Bromo-7-nitro-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of tetrahydroquinoline, which is a class of compounds known to have diverse biological activities . It contains a bromo group, a nitro group, and a ketone group attached to the tetrahydroquinoline ring .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, tetrahydroquinoline derivatives are often synthesized via Pictet-Spengler reaction . This involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent .Molecular Structure Analysis
The molecule consists of a tetrahydroquinoline ring, which is a bicyclic structure containing a benzene ring fused to a nitrogen-containing cyclohexane ring . The bromo, nitro, and ketone functional groups are likely to significantly influence the molecule’s reactivity and properties .Scientific Research Applications
Synthesis and Chemical Transformations
A New Approach to Synthesis : Voskressensky et al. (2010) discussed a methodology for creating pyrrolo[2,1-a]isoquinolines, highlighting reactions of related tetrahydroisoquinoline compounds with activated alkynes to afford stable tetrahydropyrrolo isoquinolinium ylides, which can be further transformed into substituted dihydropyrrolo[2,1-a]isoquinolines with good yields (Voskressensky et al., 2010). This showcases the compound's utility in synthesizing complex cyclic structures.
Friedländer Synthesis for Chelating Ligands : Yi Hu and colleagues (2003) explored the Friedländer synthesis, incorporating 6-bromoquinoline into novel chelating ligands. This method involves nitration and subsequent transformations to afford bidentate and tridentate 6-bromoquinoline derivatives, which have applications in forming complex structures with metals (Yi Hu, Gang Zhang, R. Thummel, 2003).
Development of Novel Molecules
Synthesis of Pyrroloquinolines : D. Roberts et al. (1997) described the synthesis of pyrrolo[4,3,2-de]quinolines from 6,7-dimethoxy-4-methylquinoline, a process involving multiple steps such as nitration, reduction, and cyclization to create complex molecules with potential pharmacological applications (D. Roberts, J. Joule, M. Bros, M. Álvarez, 1997).
Rhenium Carbonyls and Ligand Coordination : L. Yang and colleagues (2015) reported on the coordination chemistry of a similar heterocyclic ligand with rhenium carbonyls, demonstrating the versatility of these compounds in creating complex coordination compounds for potential catalytic or material science applications (L. Yang, V. Nesterov, M. Richmond, 2015).
Inhibition and Antimicrobial Studies : Lan‐Qin Chai et al. (2017) synthesized mono- and dinuclear Ni(II) complexes using quinazoline-type ligands, showing the application of related compounds in creating substances with antimicrobial properties (Lan‐Qin Chai, Kong-Yan Zhang, Li-jian Tang, Jian-Yu Zhang, Hong-Song Zhang, 2017).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body, influencing their function .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. It’s worth noting that similar compounds have been shown to interact with their targets in a variety of ways, often leading to changes in the target’s function .
Biochemical Pathways
Compounds with similar structures have been known to influence a variety of biochemical pathways, leading to downstream effects .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Similar compounds have been known to exert a variety of effects at the molecular and cellular level .
Action Environment
It’s worth noting that environmental factors such as temperature, ph, and the presence of other compounds can potentially influence the action of similar compounds .
properties
IUPAC Name |
1-(6-bromo-7-nitro-3,4-dihydro-2H-quinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O3/c1-7(15)13-4-2-3-8-5-9(12)11(14(16)17)6-10(8)13/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOLDECPCZPXKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=CC(=C(C=C21)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-acetylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2893749.png)


![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2893756.png)


![5-(6-Tert-butylpyridazin-3-yl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole;dihydrochloride](/img/structure/B2893760.png)
![tert-Butyl N-[1-(4-methoxyphenyl)cyclopropyl]carbamate](/img/structure/B2893761.png)


![N-(4-fluoro-2-methylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2893765.png)
![4-{4-[4-(Trifluoromethyl)benzoyl]piperazino}benzenecarbonitrile](/img/structure/B2893768.png)
![7-Benzyloxycarbonyl-2-methyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2893769.png)